2,4-Dichlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate
Description
Properties
CAS No. |
355433-82-8 |
|---|---|
Molecular Formula |
C22H12BrCl2NO2 |
Molecular Weight |
473.1 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H12BrCl2NO2/c23-14-7-5-13(6-8-14)20-12-17(16-3-1-2-4-19(16)26-20)22(27)28-21-10-9-15(24)11-18(21)25/h1-12H |
InChI Key |
PJXPFWYILOZFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production.
Chemical Reactions Analysis
Quinoline Ring Formation
The quinoline core is typically synthesized via the Pfitzinger reaction , which involves reacting isatin with a ketone (e.g., 4-bromoacetophenone) under basic conditions. This cyclization forms the quinoline skeleton, as detailed in the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid .
Esterification
The carboxylic acid precursor undergoes esterification to form the carboxylate ester. For example:
-
Ethyl ester synthesis : Heating the carboxylic acid in ethanol with catalytic sulfuric acid under reflux conditions .
-
Aryl ester formation : Analogous esterification may involve reacting the carboxylic acid with 2,4-dichlorophenol under acidic conditions, though specific details for this compound are not explicitly provided in the literature.
Functionalization
Further derivatization may involve:
-
Hydrazide formation : Treatment of the ester with hydrazine hydrate to form the corresponding hydrazide intermediate .
-
Coupling reactions : Reaction with benzoyl chlorides or other electrophiles to introduce aryl or functional substituents .
Key Reactions and Reaction Conditions
The following reactions are critical to the compound’s synthesis and reactivity:
Esterification
Hydrazide Formation
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Ester → hydrazide | Hydrazine hydrate | Reflux in ethanol (7 h) | Acid hydrazide |
Coupling Reactions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrazide + benzoyl chloride | Benzoyl chloride, dioxane | Stirred overnight at RT | N-(substituted benzoyl)hydrazide |
Spectroscopic and Analytical Data
The compound’s structure and purity are confirmed via:
-
IR spectroscopy : Absorption bands for carbonyl (C=O) and aromatic (C-H) groups. For example, ester carbonyl stretches typically appear near 1716 cm⁻¹ .
-
NMR spectroscopy :
-
Mass spectrometry : Molecular ion peaks corresponding to the molecular formula (C₂₂H₁₂BrCl₂NO₂) .
Potential Reactivity
Based on analogous quinoline derivatives:
-
Hydrolysis : The ester group may undergo hydrolysis under acidic/basic conditions to regenerate the carboxylic acid.
-
Nucleophilic substitution : Halogen atoms (Br, Cl) may participate in substitution reactions (e.g., with amines or alcohols).
-
Coordination chemistry : The quinoline moiety can act as a ligand in metal complexes, though this is not explicitly studied for this compound.
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that quinoline derivatives, including 2,4-Dichlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate, exhibit promising anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation, specifically targeting various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested :
- Hepatocellular carcinoma (HepG2)
- Breast adenocarcinoma (MCF-7)
- Results :
- Mechanism of Action :
Antimicrobial Applications
The antimicrobial properties of 2,4-Dichlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate have also been extensively studied. These compounds demonstrate effectiveness against various bacterial strains by targeting microbial DNA gyrase.
Key Findings
- Target Pathways :
- Antimicrobial Efficacy :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2,4-Dichlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate involves several chemical reactions that can be optimized for better yields and activity.
Synthetic Pathways
- Pfitzinger Reaction :
- Hydrazine Hydrate Treatment :
Data Tables
| Compound | Activity Type | Cell Line | IC50 Value () | Mechanism |
|---|---|---|---|---|
| 2,4-Dichlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate | Anticancer | HepG2 | 0.137 | EGFR Inhibition |
| 2,4-Dichlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate | Anticancer | MCF-7 | 0.583 | EGFR Inhibition |
| 2,4-Dichlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate | Antimicrobial | Various Bacteria | N/A | DNA Gyrase Inhibition |
Case Studies
- Study on Anticancer Activity :
- Study on Antimicrobial Properties :
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular properties of 2,4-dichlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate and its analogs:
*Note: Molecular formula and weight for the target compound are estimated based on structural analogs.
Key Differences and Implications
Halogen Substitution: The target compound features a 4-bromophenyl group on the quinoline core and a 2,4-dichlorophenyl ester. This contrasts with analogs like (4-chlorophenyl on quinoline) and (dual bromophenyl groups). Bromine’s larger atomic radius may enhance π-π stacking in biological targets compared to chlorine . The dichlorophenyl ester in the target compound likely increases electrophilicity and metabolic stability relative to ethyl or oxoethyl esters in .
Biological Activity: While direct bioactivity data for the target compound is unavailable, analogs like ethyl 2-(4-bromophenyl)quinoline-4-carboxylate and oxadiazole derivatives () have shown antimicrobial and anticancer properties. The dichlorophenyl group in the target may enhance cytotoxicity, as seen in halogenated pharmaceuticals like rimonabant () .
Biological Activity
2,4-Dichlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate (CAS Number: 355433-82-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer and antimicrobial activities, as well as its mechanism of action.
- Molecular Formula : C22H12BrCl2NO2
- Molecular Weight : 473.1 g/mol
- Structure : The compound features a quinoline core substituted with dichlorophenyl and bromophenyl groups, which may influence its biological activity.
Anticancer Activity
Recent studies have demonstrated that 2,4-Dichlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate exhibits significant cytotoxic effects against various cancer cell lines.
Case Study Findings :
- Cytotoxicity Assays : In vitro assays showed that this compound has an IC50 value ranging from 0.137 to 0.583 μg/mL against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, respectively . These values indicate a potent antiproliferative effect compared to standard chemotherapy agents.
- Mechanism of Action : The compound acts by inhibiting the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells. The inhibitory concentration (IC50) values for EGFR tyrosine kinase were reported as low as 0.14 μM, suggesting high efficacy in disrupting cancer cell signaling pathways .
- Selectivity : Notably, the compound exhibited selectivity towards renal cancer cell lines, with an IC50 of 1.143 μM, indicating potential for targeted therapy .
Antimicrobial Activity
In addition to its anticancer properties, this quinoline derivative has also shown promising antimicrobial activity.
Antimicrobial Assays :
- Minimum Inhibitory Concentration (MIC) : The compound was tested against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. Results indicated that it exhibited up to 16-fold greater activity than neomycin, a common antibiotic .
- Mechanism of Action : The antimicrobial effects are believed to arise from the inhibition of microbial DNA gyrase, which is essential for bacterial DNA replication .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2,4-dichlorophenyl 2-(4-bromophenyl)quinoline-4-carboxylate, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step procedures starting with the preparation of the quinoline-4-carboxylic acid core. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid is synthesized via Pfitzinger-type reactions using isatin derivatives and ketones, followed by esterification with 2,4-dichlorophenol under acidic conditions (e.g., phosphorus oxychloride) . Key intermediates like ethyl 2-(4-bromophenyl)quinoline-4-carboxylate are characterized using / NMR, FT-IR, and mass spectrometry. Purity is confirmed via HPLC with UV detection (λ = 254 nm) .
Q. How is the crystallographic structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Crystals are grown via slow evaporation of ethanol or DCM solutions. Data collection is performed on a diffractometer (e.g., Bruker D8 Venture) at 100 K. The SHELX suite (SHELXD for solution, SHELXL for refinement) is widely used for structure determination, with refinement parameters including R1 < 0.05 and wR2 < 0.15 for high-quality data . Hydrogen bonding and π-π stacking interactions are analyzed using Mercury software .
Q. What in vitro pharmacological assays are used to evaluate its anticancer activity?
- Methodological Answer : Anticancer activity is assessed via MTT assays against cell lines (e.g., MCF-7, HeLa, A549). IC values are calculated using nonlinear regression (GraphPad Prism). Mechanism-of-action studies include apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry). Comparative studies with structurally related quinoline carboxylates (e.g., 2-(4-methylphenyl) derivatives) help identify pharmacophore contributions .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dichlorophenyl group influence binding to biological targets compared to other aryl substituents?
- Methodological Answer : Structure-activity relationship (SAR) studies compare substituents (e.g., 4-chlorophenyl vs. 4-bromophenyl) using molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS). The 2,4-dichloro substitution enhances hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites), while the bromine atom improves halogen bonding. Free energy calculations (MM-PBSA) quantify binding affinity differences .
Q. What challenges arise in resolving crystallographic disorder in the quinoline ring system, and how are they addressed?
- Methodological Answer : Disorder in the quinoline moiety (e.g., rotational flexibility of the carboxylate group) complicates refinement. Strategies include:
- Using TWINABS to correct for twinning.
- Applying restraints (e.g., SIMU, DELU) in SHELXL to stabilize anisotropic displacement parameters.
- Validation with R < 0.05 and CC > 0.9 in PLATON .
Q. How can contradictory biological activity data between in vitro and in vivo models be reconciled?
- Methodological Answer : Discrepancies may stem from poor pharmacokinetics (e.g., low bioavailability). Solutions include:
- Pharmacokinetic profiling (plasma stability, microsomal half-life).
- Prodrug derivatization (e.g., ester-to-acid conversion in vivo).
- Comparative metabolomics (LC-MS/MS) to identify active metabolites .
Q. What computational methods optimize the compound’s solubility without compromising target affinity?
- Methodological Answer : QSPR models predict solubility using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Substituent modifications (e.g., replacing chlorine with trifluoromethyl) are evaluated via COSMO-RS simulations. Experimental validation uses shake-flask solubility assays in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
